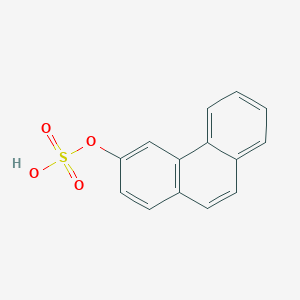

3-Phenanthryl hydrogen sulfate

Descripción

Overview of Phenanthrene (B1679779) Sulfates in Chemical and Environmental Sciences

Phenanthrene, a three-ring PAH, is a ubiquitous environmental pollutant originating from both natural and anthropogenic sources, including the incomplete combustion of organic materials. nih.gov Its presence in crude oil, coal tar, and asphalt (B605645) contributes to its widespread distribution in soil and water. nih.govfrontiersin.org Due to its moderate water solubility compared to other PAHs, phenanthrene is often used as a model compound in studies on the environmental fate and bioremediation of these pollutants. nih.govnih.gov

In the environment, phenanthrene undergoes various transformation processes, including biodegradation and chemical oxidation. researchgate.netepa.gov Microbial degradation is a key process in the natural attenuation of phenanthrene in contaminated sites. nih.govmdpi.com Some microorganisms can utilize phenanthrene as a carbon and energy source, breaking it down into simpler, less harmful compounds. mdpi.com The degradation pathways can vary, with some bacteria metabolizing phenanthrene through the phthalic acid pathway. mdpi.com

In biological systems, including humans and animals, PAHs like phenanthrene are metabolized to facilitate their excretion. cdc.gov This metabolic process typically involves two phases. Phase I reactions, primarily catalyzed by cytochrome P450 enzymes, introduce hydroxyl groups into the PAH structure, forming phenols and dihydrodiols. cdc.govresearchgate.net Phase II reactions then involve the conjugation of these hydroxylated metabolites with molecules such as glucuronic acid or sulfate (B86663), which increases their water solubility and aids in their elimination from the body through urine and bile. cdc.govresearchgate.net

Sulfate conjugates of PAH metabolites, including those of phenanthrene, have been identified in various environmental and biological samples. cdc.govnih.gov The formation of these sulfated compounds is a significant detoxification pathway. cdc.gov However, the study of these metabolites is also crucial for understanding the potential persistence and toxicological implications of PAH exposure. For instance, sulfate conjugates of dihydroxy compounds have been found as major metabolites of pyrene (B120774) and benzo[a]anthracene in contaminated soil, suggesting a role for fungi in their biotransformation. nih.gov The detection of hydroxylated phenanthrene metabolites, the precursors to sulfation, in human urine serves as a biomarker of exposure. nih.gov

Historical Trajectory of Research on Aryl Sulfates and Polycyclic Aromatic Hydrocarbon Metabolites

The study of aryl sulfates dates back to the 19th century, with Eugen Baumann's 1876 report on the isolation of a "phenol-forming" substance from horse urine, later identified as potassium phenyl sulfate. nih.gov This discovery marked the beginning of our understanding of the detoxification of phenols and related aromatic molecules through sulfation. nih.gov Early research in the 20th century continued to explore sulfation, often using sulfuric acid as the sulfating agent. nih.gov

The investigation of PAH metabolism gained momentum with the increasing awareness of the carcinogenic properties of some of these compounds. frontiersin.org Research has shown that the metabolic activation of PAHs can lead to the formation of reactive intermediates that can bind to DNA and cause mutations. researchgate.net However, the same metabolic pathways also lead to the formation of more water-soluble and excretable metabolites, such as sulfate conjugates, which is primarily a detoxification process. cdc.gov

Historically, the identification of PAH metabolites, including their sulfate conjugates, was challenging. The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), has been instrumental in separating and identifying these compounds in complex biological and environmental matrices. nih.govresearchgate.netnih.gov These methods have allowed researchers to trace the metabolic fate of PAHs and to quantify their various metabolites, including specific isomers of hydroxyphenanthrenes and their conjugates. nih.govresearchgate.net

The reversibility of aromatic sulfonation is a key characteristic that has been recognized and utilized in organic synthesis. wikipedia.org This property allows the sulfonate group to be used as a protecting or directing group in chemical reactions. wikipedia.org

Contemporary Research Directions in Sulfation Chemistry and Aromatic Compound Transformation

Modern research in sulfation chemistry continues to evolve, with a focus on developing more efficient and selective methods for the synthesis of sulfated molecules. chemrxiv.org The use of sulfur trioxide-amine complexes is a common method for the sulfation of alcoholic and phenolic groups. nih.govchemrxiv.org However, these methods can have drawbacks, leading to ongoing efforts to develop novel sulfating agents and approaches, such as those involving sulfur fluorine exchange (SuFEx) chemistry. chemrxiv.orgacs.org

In the context of environmental science, a significant area of research is the biotransformation of aromatic compounds, including PAHs. nih.govacs.org Studies are increasingly using advanced techniques like stable isotope-assisted metabolomics to trace the metabolic pathways of pollutants in complex environmental samples and identify novel metabolites. nih.gov This research is crucial for understanding the complete environmental fate of these contaminants and for developing effective bioremediation strategies. mdpi.comnih.gov

There is also a growing interest in the biological activities of sulfated molecules beyond their role in detoxification. nih.gov Sulfation is now recognized as a key modification that can modulate the function of a wide range of bioactive molecules, including steroids and flavonoids. chemrxiv.org Research is exploring the role of sulfated compounds in various physiological and pathological processes. nih.gov The discovery of novel sulfatases, the enzymes that hydrolyze sulfate esters, and the study of their mechanisms and applications is another active area of investigation. nih.govresearchgate.net

The transformation of aromatic compounds is also being explored for applications in synthetic chemistry. Dearomatization reactions, which convert flat aromatic compounds into more complex three-dimensional structures, are a powerful tool for the synthesis of valuable chemical building blocks and natural products. rsc.org

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H10O4S |

|---|---|

Peso molecular |

274.29 g/mol |

Nombre IUPAC |

phenanthren-3-yl hydrogen sulfate |

InChI |

InChI=1S/C14H10O4S/c15-19(16,17)18-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H,15,16,17) |

Clave InChI |

DFCZQECVFFVKDE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)OS(=O)(=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches to 3 Phenanthryl Hydrogen Sulfate

Direct Sulfation Strategies for Phenanthrene (B1679779) Derivatives

Direct sulfation involves the introduction of a sulfo group onto a precursor molecule, typically 3-hydroxyphenanthrene, in a single chemical step. The success of this strategy hinges on the appropriate selection of sulfating agents and the meticulous optimization of reaction conditions to achieve high yield and purity.

The direct sulfation of phenolic hydroxyl groups is commonly achieved using sulfur trioxide (SO₃) or its complexes. nih.gov While liquid or gaseous SO₃ can be used, it is often problematic due to its high reactivity, which can lead to polymerization and other side reactions. nih.gov Consequently, stable complexes of SO₃ with amines, amides, or ethers are the preferred reagents for sulfating sensitive molecules like phenols. nih.gov

For phenolic scaffolds, SO₃ complexes with weaker bases such as pyridine (B92270) (SO₃·Py) and N,N-dimethylformamide (SO₃·DMF) are particularly effective. nih.gov The choice of the complexing partner can also influence the regioselectivity of the sulfation process. researchgate.net The reaction is typically carried out in an aprotic organic solvent, and conditions such as temperature and reaction time must be carefully controlled to maximize the yield of the desired sulfate (B86663) ester and minimize degradation.

Table 1: Common Sulfation Reagents for Phenolic Compounds

| Reagent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Sulfur trioxide-pyridine complex (SO₃·Py) | Pyridine or other aprotic solvent, Room temp. to moderate heat | Mild; commercially available; good for acid-sensitive substrates | Pyridine can be difficult to remove during workup |

| Sulfur trioxide-DMF complex (SO₃·DMF) | DMF or other aprotic solvent, 70 °C | Effective for hydroxyl groups; easy to prepare in situ | Can be less selective than other complexes |

| Sulfamic acid (H₂NSO₃H) | Pyridine, elevated temperature | Can be used for sulfating hydroxyphenanthrenes | Requires heating, may not be suitable for all substrates |

| Chlorosulfonic acid (ClSO₃H) | Aprotic solvent, low temperature | Highly reactive | Often too harsh, produces HCl as a byproduct |

This table summarizes common reagents used for the sulfation of phenolic compounds, which are applicable to the synthesis of 3-phenanthryl hydrogen sulfate from 3-hydroxyphenanthrene.

When considering the phenanthrene structure, regioselectivity is a critical factor. The direct electrophilic sulfonation of the phenanthrene aromatic ring with sulfuric acid typically results in a mixture of isomers, including 2- and 3-phenanthrenesulfonic acids, making purification difficult. youtube.com

To achieve the specific synthesis of 3-phenanthryl hydrogen sulfate, the most effective strategy is to start with 3-hydroxyphenanthrene. In this case, the sulfation reaction occurs specifically at the highly reactive hydroxyl group, thereby ensuring the formation of the desired 3-O-sulfated product. This approach bypasses the regioselectivity issues associated with the sulfonation of the unsubstituted phenanthrene hydrocarbon backbone. As 3-phenanthryl hydrogen sulfate is an achiral molecule, stereoselectivity is not a consideration in its synthesis.

Selection of Sulfation Reagents and Reaction Condition Optimization

Indirect Synthetic Routes via Precursor Modification

Indirect routes to 3-phenanthryl hydrogen sulfate involve multiple steps, which can include the modification of precursors or the use of biocatalysts to achieve the desired transformation with high specificity.

The synthesis of sulfate esters is, by definition, an esterification process. In a broader context, hydrolysis reactions are crucial for the structural confirmation of the synthesized sulfate ester. The identity of a synthesized phenanthryl sulfate can be confirmed by its controlled hydrolysis back to the parent phenol (B47542). This is typically achieved by heating the compound with a strong acid, such as 5 N HCl, which cleaves the sulfate ester bond to yield 3-hydroxyphenanthrene and inorganic sulfate. The parent phenol can then be identified using standard analytical techniques like mixed melting point and chromatography. Alternatively, enzymatic hydrolysis using an arylsulfatase can also be employed for this purpose. nih.govnih.gov

Chemo-enzymatic synthesis offers a highly selective alternative to purely chemical methods. nih.gov This approach utilizes isolated enzymes, specifically sulfotransferases (SULTs), to catalyze the transfer of a sulfonate group to the phenolic acceptor. nih.govacs.org

In nature, these reactions are mediated by SULTs using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor. nih.gov While effective, the high cost and instability of PAPS make it less suitable for large-scale preparative synthesis. nih.gov A more viable approach for preparative applications involves the use of PAPS-independent aryl sulfotransferases, such as those isolated from bacteria like Desulfitobacterium hafniense. nih.gov These enzymes can use more stable and accessible sulfate donors, like p-nitrophenyl sulfate (pNPS). nih.gov Enzymatic methods are renowned for their high regioselectivity, although their efficiency can be highly dependent on the specific structure of the substrate. nih.gov

Table 2: Comparison of Chemical vs. Chemo-Enzymatic Sulfation

| Feature | Chemical Synthesis (e.g., SO₃·Py) | Chemo-Enzymatic Synthesis (e.g., Aryl Sulfotransferase) |

|---|---|---|

| Selectivity | Lower; risk of side reactions and over-sulfation | High; specific to target functional groups |

| Reaction Conditions | Often requires anhydrous solvents and inert atmospheres | Typically aqueous buffer systems, mild temperatures |

| Substrate Scope | Broad; applicable to many functional groups | Narrower; enzyme-dependent specificity |

| Reagent Cost/Availability | Reagents are generally inexpensive and readily available | Enzymes and cofactors (e.g., PAPS) can be expensive |

| Scalability | Generally straightforward to scale up | Can be challenging due to enzyme stability and cost |

This table provides a comparative overview of the two main approaches to synthesizing aryl sulfates.

Esterification and Subsequent Hydrolysis Methods

Purity Assessment and Yield Enhancement in Preparative Synthesis

Ensuring the purity of the final product and optimizing the reaction yield are paramount in any synthetic procedure. A combination of purification techniques and rigorous analytical methods is employed to isolate and characterize 3-phenanthryl hydrogen sulfate.

Initial purification of the crude product is often performed using flash column chromatography on silica (B1680970) gel. orgsyn.orggoogle.com Further purification can be achieved through recrystallization. Yield enhancement focuses on optimizing reaction parameters such as stoichiometry, temperature, and reaction time, as well as minimizing product loss during purification and workup. The inherent insolubility of some sulfated molecules in organic solvents and their potential instability in acidic conditions can pose challenges that need to be addressed. nih.gov

The assessment of purity relies on a suite of modern analytical techniques. High-performance liquid chromatography (HPLC) is a principal method, often utilizing reverse-phase columns (e.g., C18) with gradient elution. nih.govscirp.org The mobile phase composition, particularly its pH and buffer capacity, is critical for achieving good separation of the sulfated product from the starting materials and byproducts. nih.gov Structural confirmation and purity verification are accomplished using spectroscopic methods, including high-field ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), often coupled with HPLC (LC-MS). nih.govacs.org For novel small molecules, elemental analysis is also recommended to confirm the empirical formula to within ±0.4% of the calculated values. acs.org

Table 3: Analytical Methods for Purity Assessment

| Analytical Technique | Purpose | Typical Findings/Parameters |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantify purity, separate from impurities | Retention time, peak purity analysis using PDA detector |

| Mass Spectrometry (MS/LC-MS) | Confirm molecular weight and identity | [M-H]⁻ or [M+H]⁺ ion corresponding to C₁₄H₁₀O₄S |

| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Elucidate chemical structure, confirm purity | Chemical shifts, coupling constants, absence of impurity signals |

| Elemental Analysis | Confirm elemental composition | %C, %H, %S values within ±0.4% of calculated values |

| Infrared (IR) Spectroscopy | Identify functional groups | Characteristic S=O and S-O stretching frequencies |

This table outlines the key analytical techniques used to verify the purity and structure of synthesized 3-phenanthryl hydrogen sulfate.

Chemical Reactivity and Transformation Pathways of 3 Phenanthryl Hydrogen Sulfate

Hydrolytic Stability and Decomposition Kinetics in Aqueous and Organic Media

The stability of 3-phenanthryl hydrogen sulfate (B86663) is influenced by environmental conditions such as temperature, pH, and the presence of moisture. evitachem.com In aqueous media, the primary degradation pathway is hydrolysis, which involves the cleavage of the C-O-S ester bond to yield 3-phenanthrol (B23604) and sulfuric acid. This process is significantly accelerated in both acidic and basic environments. evitachem.com

While specific decomposition kinetic parameters such as rate constants and activation energies for 3-phenanthryl hydrogen sulfate are not extensively documented in publicly available literature, the kinetics can be inferred from the behavior of analogous aryl sulfates. The rate of hydrolysis is highly dependent on several factors, as detailed in the table below. Thermal decomposition can also occur upon prolonged exposure to heat. evitachem.com The kinetics of thermal decomposition for sulfates can be complex, often involving multiple stages, such as dehydration followed by the decomposition of the sulfate group itself, as seen in related inorganic sulfates. researchgate.net

| Factor | Influence on Stability and Decomposition Kinetics |

| pH | Hydrolysis is significantly catalyzed under both acidic and basic conditions. Stability is generally greatest at neutral or near-neutral pH. evitachem.com |

| Temperature | Higher temperatures increase the rate of both hydrolytic and thermal decomposition, consistent with general reaction kinetics principles. evitachem.comresearchgate.net |

| Solvent Polarity | In aqueous solutions, water acts as a reactant for hydrolysis. The stability in organic media depends on the solvent's nature and the presence of trace water. |

| Catalysts | The presence of acid or base catalysts dramatically increases the rate of hydrolysis. evitachem.com |

**3.2. Reactions with Electrophilic and Nucleophilic Species

The sulfur atom in the sulfate group of 3-phenanthryl hydrogen sulfate is electrophilic and susceptible to attack by nucleophiles. This results in a nucleophilic substitution reaction at the tetracoordinate sulfur center, often referred to as an SN-S reaction. evitachem.commdpi.com Such reactions typically proceed via an addition-elimination mechanism through a trigonal bipyramidal intermediate or a concerted process analogous to the SN2 reaction at a carbon center. mdpi.com Displacement reactions at a stereogenic tetrahedral sulfur atom are known to occur with inversion of configuration. mdpi.com A variety of nucleophiles can displace the phenoxy group, leading to the formation of different sulfur-containing compounds. The reactivity can be enhanced by ortho-substituents on the aryl ring that can release internal strain in the transition state. mdpi.com

| Nucleophile (Nu⁻) | Product of Displacement | Reaction Description |

| Halide (e.g., Cl⁻) | Phenanthren-3-yl sulfonyl chloride (if reacting with a suitable reagent) | Displacement of the phenoxy group by a halide ion. |

| Amine (e.g., R-NH₂) | Phenanthren-3-yl sulfonamide | Formation of a sulfonamide through reaction with primary or secondary amines. mdpi.com |

| Alkoxide (e.g., RO⁻) | Phenanthren-3-yl alkyl sulfate | Transesterification reaction with an alcohol under appropriate conditions. |

| Thiolate (e.g., RS⁻) | Phenanthren-3-yl thiosulfate (B1220275) | Attack by a sulfur nucleophile leading to a thiosulfate derivative. |

Common functionalization reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. organic-chemistry.org These modifications allow for the synthesis of a wide range of substituted phenanthrene (B1679779) derivatives.

| Position on Phenanthrene Ring | Relative Reactivity (Unsubstituted Ring) researchgate.net |

| 9 | 0.616 |

| 1 | 0.293 |

| 3 | 0.643 |

| 2 | 0.122 |

| 4 | 0.0085 |

| 10 | (Comparable to 9) |

Note: Reactivities are relative to the 1-position of naphthalene, determined by competitive acetylation. researchgate.net

Nucleophilic Displacement at the Sulfur Center

Photochemical and Radiolytic Transformation Mechanisms

The phenanthrene moiety is a chromophore that absorbs ultraviolet radiation, making 3-phenanthryl hydrogen sulfate susceptible to photochemical transformations. cdnsciencepub.commdpi.com Upon absorption of light, the molecule is promoted to an excited electronic state. From this excited state, several reaction pathways are possible, including:

Isomerization and Rearrangement : Similar to other phenanthrene-substituted molecules, irradiation can induce rearrangements, potentially proceeding through triplet excited states. cdnsciencepub.com

Cyclization : Intramolecular or intermolecular cyclization reactions can occur. For instance, phenanthryl-substituted vinyl compounds are known to undergo photochemical cyclodehydrogenation to form larger polycyclic systems. researchgate.net

Dimerization : Excited-state molecules can react with ground-state molecules to form dimers. mdpi.com

| Photochemical Reaction Type | Description |

| Rearrangement | Structural reorganization of the phenanthryl skeleton or its substituents, often via triplet states. cdnsciencepub.com |

| Cyclodehydrogenation | Formation of new rings through the elimination of hydrogen, typically requiring an adjacent aryl or vinyl group. researchgate.net |

| Photo-hydrolysis | Light-induced cleavage of the C-O-S bond, potentially accelerated by the excited state's different electronic properties. |

Radiolytic transformation occurs when the compound is exposed to ionizing radiation. In aqueous solutions, this process is mediated by the reactive species generated from water radiolysis: the hydrated electron (e⁻ₐq), the hydroxyl radical (•OH), and the hydrogen atom (H•).

Reaction with •OH and H• : These electrophilic radicals are expected to add to the electron-rich phenanthrene ring, forming various hydroxycyclohexadienyl-type radical adducts.

Reaction with e⁻ₐq : The hydrated electron, a powerful reducing agent, can be captured by the molecule. This can lead to dissociative electron attachment, causing cleavage of the C−O or S−O bond to release a sulfate anion or a phenoxide anion, respectively.

These initial radical species can then undergo further complex reactions, leading to a variety of degradation products.

Acid-Catalyzed and Base-Catalyzed Degradation Pathways

The primary degradation pathway for 3-phenanthryl hydrogen sulfate in aqueous solution is hydrolysis, which is effectively catalyzed by both acids and bases. evitachem.com

Acid-Catalyzed Degradation: Under acidic conditions, a lone pair of electrons on one of the sulfate oxygen atoms is protonated. This protonation makes the sulfate moiety a much better leaving group. The subsequent step involves the nucleophilic attack of a water molecule, which can proceed through two main pathways: attack at the sulfur atom (S-O bond cleavage) or attack at the aromatic carbon bonded to the ester oxygen (C-O bond cleavage). Cleavage of the S-O bond is generally more common for aryl sulfates. The final products are 3-phenanthrol and sulfuric acid.

Base-Catalyzed Degradation: In basic media, the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile. It directly attacks the electrophilic sulfur atom of the sulfate group. This reaction proceeds through a high-energy trigonal bipyramidal intermediate or transition state. The phenoxide ion is subsequently eliminated as the leaving group, resulting in the formation of the 3-phenanthrolate anion and a sulfate ion. Upon neutralization, the 3-phenanthrolate anion is protonated to give 3-phenanthrol.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | H⁺ (or H₃O⁺) | OH⁻ |

| Initial Step | Protonation of a sulfate oxygen. | Nucleophilic attack by OH⁻ on the sulfur atom. |

| Intermediate/TS | Involves a protonated sulfate group. | Involves a trigonal bipyramidal addition intermediate. |

| Leaving Group | Sulfuric acid (H₂SO₄) or bisulfate (HSO₄⁻) and 3-phenanthrol. | 3-Phenanthrolate anion (ArO⁻). |

| Final Products | 3-Phenanthrol and Sulfuric Acid. | 3-Phenanthrol and Sulfate Ion (SO₄²⁻). |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Phenanthryl Hydrogen Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Detailed NMR data is fundamental for confirming the precise connectivity and spatial arrangement of atoms within a molecule. For 3-Phenanthryl hydrogen sulfate (B86663), this information is not present in the surveyed literature.

High-Resolution ¹H and ¹³C NMR Investigations

Specific chemical shifts (δ) and coupling constants (J) for the protons (¹H) and carbons (¹³C) of 3-Phenanthryl hydrogen sulfate have not been reported. While general predictions can be made based on the phenanthrene (B1679779) structure, the exact electronic influence of the hydrogen sulfate group at the 3-position on each of the nine aromatic protons and fourteen carbons is unknown. For comparison, the carbon atom attached to the sulfate group in the related 4-phenanthryl sulfate is expected to resonate in the δ 120-140 ppm range, but specific values for the 3-isomer are needed for confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) in Structure Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would be required to establish the proton-proton coupling networks throughout the phenanthrene ring system, confirming the relative positions of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) is necessary to directly correlate each proton with its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is essential for identifying the placement of quaternary carbons and confirming the position of the hydrogen sulfate substituent on the phenanthrene backbone.

Without experimental 2D NMR spectra, a definitive assignment of the molecular structure of 3-Phenanthryl hydrogen sulfate cannot be achieved.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

The molecular formula of 3-Phenanthryl hydrogen sulfate is C₁₄H₁₀O₄S, corresponding to a monoisotopic mass of 274.02997997 Da. chemicalbook.com High-resolution mass spectrometry would be used to experimentally confirm this precise mass, typically observing the deprotonated ion [M-H]⁻ at m/z 273.0221. An experimental HRMS measurement is a critical piece of data for the positive identification of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides insight into the compound's structure by breaking the molecule apart and analyzing the resulting fragments. For sulfate-containing compounds, a characteristic loss of the SO₃ group (m/z 80) or the HSO₄⁻ ion (m/z 97) is often observed. For the related 4-phenanthryl sulfate, a multiple reaction monitoring (MRM) transition of m/z 273 → 97 has been suggested. However, a detailed study of the specific fragmentation pathways for 3-Phenanthryl hydrogen sulfate, including the relative abundances of all major fragment ions, has not been published. This information is vital for distinguishing it from its other isomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For phenanthrene derivatives, the IR and Raman spectra are expected to show characteristic bands for C-H and C-C vibrations of the aromatic rings. The addition of the hydrogen sulfate group would introduce strong, characteristic vibrations. Based on data for related sulfates, strong IR absorption bands would be anticipated in the 1250-1050 cm⁻¹ region, corresponding to the S=O stretching vibrations, and in the 800-600 cm⁻¹ range for C-S vibrations. However, a complete experimental IR and Raman spectrum, with specific peak positions and their corresponding vibrational assignments for 3-Phenanthryl hydrogen sulfate, is not available in the current body of scientific literature. Such data would be invaluable for confirming the presence of the sulfate group and for detailed structural analysis.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

However, a comprehensive search of crystallographic databases and the scientific literature reveals that, to date, no crystal structure for 3-phenanthryl hydrogen sulfate has been reported. The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of sufficient size and quality, a process that can be challenging for complex organic molecules, including sulfated metabolites of polycyclic aromatic hydrocarbons (PAHs). The polarity and potential for hydrogen bonding imparted by the hydrogen sulfate group, combined with the non-polar phenanthrene core, may complicate crystallization efforts.

In the absence of experimental data for 3-phenanthryl hydrogen sulfate, theoretical modeling could provide insights into its likely solid-state conformation. Computational methods can predict stable crystal packing arrangements and molecular geometries. However, such theoretical predictions await experimental validation through future successful X-ray crystallographic studies.

Should single crystals of 3-phenanthryl hydrogen sulfate be successfully grown and analyzed in the future, the resulting data would be presented in a standard crystallographic information file (CIF). A summary of the key crystallographic parameters that would be expected is provided in the hypothetical data table below.

Hypothetical Crystallographic Data for 3-Phenanthryl Hydrogen Sulfate

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P-1, etc. |

| Unit Cell Dimensions | |

| a (Å) | Length of the a-axis |

| b (Å) | Length of the b-axis |

| c (Å) | Length of the c-axis |

| α (°) | Angle between b and c axes |

| β (°) | Angle between a and c axes |

| γ (°) | Angle between a and b axes |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Density derived from the crystal data |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

It is important to reiterate that the table above is purely illustrative of the type of data that would be obtained from an X-ray crystallographic analysis and does not represent actual experimental results for 3-phenanthryl hydrogen sulfate. The scientific community awaits the successful crystallization and structural determination of this compound to fully characterize its solid-state molecular architecture.

Computational Chemistry and Theoretical Investigations of 3 Phenanthryl Hydrogen Sulfate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. ajchem-a.com Methods like Density Functional Theory (DFT) and ab initio calculations can model a molecule from first principles, providing detailed information about its geometry, stability, and electronic properties without the need for empirical parameters, aside from the choice of functional and basis set. academie-sciences.fracs.org

Density Functional Theory (DFT) Studies on Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. academie-sciences.fr It is particularly effective for optimizing molecular geometries to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For 3-phenanthryl hydrogen sulfate (B86663), DFT calculations would reveal precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic consequences of the sulfate group's placement on the phenanthrene (B1679779) core.

Studies on related phenanthrene derivatives have successfully employed DFT to determine their structures and electronic properties. academie-sciences.frmdpi.commjcce.org.mknih.gov For instance, geometry optimizations performed at levels like B3LYP/6-31G(d,p) are common for achieving a balance between accuracy and computational cost in systems of this size. academie-sciences.fr Such calculations would allow for the exploration of the conformational landscape, particularly rotation around the C-O and O-S bonds, to identify the global energy minimum structure.

A key output of DFT calculations is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. ajchem-a.commjcce.org.mk For a series of phenanthrene derivatives, DFT has been used to calculate this gap to evaluate their potential use in applications like organic solar cells, which depend on intramolecular charge transfer. mjcce.org.mk Comparing the HOMO-LUMO gap of 3-phenanthryl hydrogen sulfate to its parent compound, phenanthrene, and other isomers would provide a quantitative measure of how sulfation alters its electronic reactivity. researchgate.netnih.gov

Table 1: Illustrative Data from DFT Geometry Optimization of 3-Phenanthryl Hydrogen Sulfate This table represents the type of data generated from a DFT calculation. Specific values are hypothetical.

| Parameter | Atom(s) Involved | Illustrative Value |

| Bond Length | C3-O | 1.38 Å |

| Bond Length | O-S | 1.60 Å |

| Bond Length | S=O (double bond) | 1.45 Å |

| Bond Angle | C2-C3-O | 119.5° |

| Bond Angle | C3-O-S | 118.0° |

| Bond Angle | O-S-O | 109.5° |

| Dihedral Angle | C4-C3-O-S | 175.0° |

| HOMO Energy | - | -6.5 eV |

| LUMO Energy | - | -1.2 eV |

| HOMO-LUMO Gap | - | 5.3 eV |

Molecular Dynamics Simulations of Solvent Interactions and Conformational Dynamics

While quantum chemical calculations are excellent for describing the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, where forces are calculated using a molecular force field. nih.gov

For 3-phenanthryl hydrogen sulfate, an MD simulation would typically place the molecule in a box of explicit water molecules to model its behavior in an aqueous solution. The simulation would track the position and velocity of every atom over a set period, often nanoseconds to microseconds. This provides a dynamic picture of how the solute interacts with the solvent and how its own structure fluctuates. nih.govresearchgate.net

Key insights from MD simulations of 3-phenanthryl hydrogen sulfate in water would include:

Solvation Structure: Determining how water molecules arrange around the solute. This would likely show strong hydrogen bonding between water and the oxygen atoms of the polar sulfate group, while the hydrophobic phenanthrene rings would influence the local water structure differently. rsc.org

Conformational Dynamics: Observing the flexibility of the molecule. The simulation would show the range of motion and preferred orientations of the sulfate group relative to the phenanthrene backbone.

Transport Properties: Calculating properties like the diffusion coefficient, which describes how quickly the molecule moves through the solvent.

MD simulations have been effectively used to study the solubility and interactions of other PAHs and their metabolites in water, providing a molecular-level understanding of their environmental fate. nih.govnih.govresearchgate.net

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. nih.gov By calculating the energy of the system as the reactants transform into products, a reaction coordinate diagram can be constructed. This diagram reveals the energy of any intermediates (stable species formed during the reaction) and transition states (the highest energy point between two species). ascelibrary.com The energy difference between the reactants and the highest transition state is the activation energy, which determines the reaction rate. conicet.gov.ar

For 3-phenanthryl hydrogen sulfate, theoretical methods can be used to predict its reactivity and degradation pathways. Potential reactions include hydrolysis of the sulfate group to regenerate the corresponding hydroxyphenanthrene, or oxidation of the aromatic rings by reactive species like hydroxyl or sulfate radicals, which is a key process in advanced oxidation technologies for water treatment. researchgate.netosti.gov

Using a method like DFT, chemists can model the proposed reaction step-by-step. For example, to study hydrolysis, one would model the approach of a water molecule, the breaking of the O-S bond, and the formation of the new O-H bond. The calculations would identify the structure of the transition state for this process and its associated activation energy. researchgate.net By comparing the activation energies of several possible reaction pathways, the most likely mechanism can be identified. nih.gov Such studies are crucial for understanding the persistence and transformation of PAH metabolites in biological systems and the environment.

Structure-Activity Relationship (SAR) Modeling of Phenanthrene Sulfates (Theoretical Perspective)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks used to correlate the chemical structure of a group of compounds with their biological activity or other properties like toxicity. conicet.gov.arnih.gov The fundamental principle is that the structure of a molecule determines its properties, and similar molecules should have similar activities. conicet.gov.ar

From a theoretical perspective, a QSAR model for phenanthrene sulfates could be developed to predict properties like their potential toxicity or their rate of enzymatic metabolism. researchgate.netnih.gov The process involves several steps:

Data Collection: Gathering experimental data for a series of phenanthrene sulfates (e.g., different isomers like 1-, 2-, 3-, and 4-phenanthryl sulfate) for a specific activity, such as inhibition of a particular enzyme.

Descriptor Calculation: Using computational methods to calculate a variety of molecular descriptors for each compound. These can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges from DFT calculations. unicamp.br

Steric Descriptors: Molecular volume, surface area, and shape indices.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP).

Model Building: Using statistical methods, like multiple linear regression, to build a mathematical equation that links a combination of the calculated descriptors to the experimental activity. researchgate.netnih.gov

Validation: Testing the model's predictive power using an external set of compounds not included in the model-building process.

For phenanthrene sulfates, a QSAR model could reveal which properties are most important for a given biological effect. For example, a model might show that the toxicity of different isomers is strongly correlated with the HOMO energy and the electrostatic potential around the sulfate group. researchgate.net Such a model would be a valuable tool for predicting the properties of other, un-tested, sulfated PAHs, helping to prioritize them for experimental testing. unicamp.brresearchgate.net

Role As a Chemical Intermediate or Precursor in Organic Synthesis

Applications in the Synthesis of Other Phenanthrene (B1679779) Derivatives

The sulfate (B86663) group of 3-phenanthryl hydrogen sulfate can be considered a "pseudo-halide," activating the C-3 position of the phenanthrene ring toward various synthetic manipulations. This enables the introduction of a wide range of substituents that would be difficult to install directly onto the parent hydrocarbon.

While direct esterification or amidation via nucleophilic attack on 3-phenanthryl hydrogen sulfate is not a common pathway, the compound serves as an excellent precursor for modern catalytic reactions that achieve these transformations. The C–O bond of the aryl sulfate can be targeted in palladium-catalyzed carbonylation and amination reactions.

For esterification , a palladium-catalyzed carbonylation using aryl formates as the carbonyl source provides an efficient route. mdpi.com This method avoids the direct use of hazardous carbon monoxide gas. In a hypothetical reaction, 3-phenanthryl hydrogen sulfate would couple with an aryl formate (B1220265) in the presence of a palladium catalyst and a phosphine (B1218219) ligand to yield a phenanthryl ester. mdpi.com

For amidation , nickel-catalyzed reductive coupling with isocyanates or palladium-catalyzed coupling with various amines (anilines, primary and secondary alkyl amines, and even amides) can be employed. acs.orgacs.org These reactions leverage aryl sulfamates or fluorosulfates, which are derivatives of the parent hydrogen sulfate. The transformation of 3-phenanthryl hydrogen sulfate into its corresponding sulfamate (B1201201) would render it a suitable substrate for these powerful C–N bond-forming reactions. acs.org

Table 1: Hypothetical Esterification and Amidation Reactions

| Starting Material | Reagents | Product | Reaction Type |

| 3-Phenanthryl fluorosulfate (B1228806) | Phenyl formate, Pd(OAc)₂, XantPhos, Et₃N | Phenyl 3-phenanthroate | Palladium-Catalyzed Esterification mdpi.com |

| 3-Phenanthryl fluorosulfate | Phenyl isocyanate, NiCl₂, bpy, Mn | N-Phenylphenanthrene-3-carboxamide | Nickel-Catalyzed Reductive Amidation acs.org |

| 3-Phenanthryl sulfamate | Aniline, Pd-precatalyst, NaOtBu | N-Phenylphenanthren-3-amine | Palladium-Catalyzed Amination acs.org |

The most significant application of aryl sulfates as intermediates is in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The sulfate moiety serves as an excellent leaving group, comparable to the more traditional triflate or halide groups.

The Suzuki-Miyaura coupling is a prominent example where aryl sulfates and their derivatives have proven to be effective coupling partners. acs.org Nickel or palladium catalysts facilitate the reaction between the aryl sulfate and an arylboronic acid, creating a biaryl linkage. acs.orgmdpi.com For instance, 3-phenanthryl hydrogen sulfate (or its more stable salt or fluorosulfate derivative) can be coupled with various arylboronic acids to synthesize complex 3-arylphenanthrenes. These structures are challenging to build using classical methods. The reactions often proceed under mild conditions, and in some cases, can be performed in environmentally benign solvents like water. acs.orgresearchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling with Aryl Sulfates

| Aryl Sulfate Partner | Boronic Acid Partner | Catalyst System | Product |

| 4-Cyanophenyl fluorosulfate | Phenylboronic acid | Pd(OAc)₂ | 4-Biphenylcarbonitrile acs.org |

| N,N-Dimethyl-4-sulfamoyloxyphenylamine | Phenylboronic acid | NiCl₂(PCy₃)₂ | N,N-Dimethyl-[1,1'-biphenyl]-4-amine acs.org |

| 4-Methyl-7-coumarin imidazylate | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | 7-(4-Methoxyphenyl)-4-methylcoumarin mdpi.com |

Esterification and Amidation Reactions

Role in Multi-Step Organic Synthesis Strategies

In the context of complex, multi-step syntheses, 3-phenanthryl hydrogen sulfate embodies the strategic use of a functional group that can act as both a protecting group and an activating group. savemyexams.com The concept of retrosynthetic analysis helps illustrate this role. leah4sci.com

An organic chemist might introduce a sulfate group onto a phenanthrene core for several reasons:

To Protect a Phenol (B47542): The synthesis may start from 3-hydroxyphenanthrene. Converting the hydroxyl to a sulfate ester protects it from undesired reactions (e.g., oxidation, electrophilic attack) while other parts of the molecule are being modified. researchgate.net The robust sulfate group can withstand a variety of reaction conditions before being selectively removed.

To Activate the Ring: As discussed, the sulfate group activates the C-3 position for cross-coupling reactions. acs.org A synthetic plan might involve introducing the sulfate, performing a C-C bond formation like a Suzuki coupling, and then proceeding with further steps.

To Increase Solubility: The ionic nature of the sulfate salt can enhance the water solubility of an otherwise hydrophobic phenanthrene intermediate, which can be advantageous in certain reaction or purification steps.

The removal of the sulfate group to regenerate the phenol (3-hydroxyphenanthrene) is typically straightforward, often accomplished by simple acid-catalyzed hydrolysis, thus revealing the hydroxyl functionality at a later, strategic point in the synthesis.

Mechanistic Insights into its Transient Existence in Reaction Pathways

The concept of a "transient existence" applies to 3-phenanthryl hydrogen sulfate in several mechanistic contexts. While it can be an isolable compound, it also appears as a fleeting intermediate in certain reactions.

The formation of 3-phenanthryl hydrogen sulfate via electrophilic addition of sulfuric acid to phenanthrene involves a carbocation intermediate, analogous to the mechanism of sulfuric acid addition to alkenes. youtube.com The sulfuric acid acts as the electrophile, attacking the electron-rich phenanthrene ring to form a resonance-stabilized carbocation (a sigma complex). A subsequent deprotonation of the adduct by a weak base, such as the hydrogen sulfate ion, yields the final product.

More compelling is its role in sulfuryl group transfer reactions. In biological systems, specialized enzymes called arylsulfate sulfotransferases catalyze the transfer of a sulfuryl group (–SO₃) from a donor phenol to an acceptor phenol without the need for the common biological donor PAPS (adenosine 3′-phosphate-5′-phosphosulfate). pnas.org Mechanistic studies on these enzymes reveal a ping-pong mechanism where the sulfuryl group is first transferred to a histidine residue in the enzyme's active site, forming a transient, high-energy sulfohistidine intermediate. pnas.org The sulfurylated enzyme then transfers the group to the final acceptor. This process highlights how an aryl sulfate can be a transient participant in a chemical pathway, existing briefly as part of an enzyme-substrate complex.

In non-enzymatic reactions, the sulfate anion (phenanthren-3-yl sulfate) is an excellent leaving group because its negative charge is delocalized through resonance across three oxygen atoms and the sulfur atom. libretexts.orglibretexts.org This stability means that in nucleophilic substitution or coupling reactions, the C–O bond cleavage is energetically favorable, leading to the transient formation of the sulfate anion in solution before the catalyst is regenerated or the reaction is quenched. The study of such short-lived species often requires specialized techniques like laser flash photolysis to observe their formation and decay on very short timescales. researchgate.net

Analytical Method Development for 3 Phenanthryl Hydrogen Sulfate in Complex Matrices Excluding Clinical/biological

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-phenanthryl hydrogen sulfate (B86663) from other components in a sample. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability. frontiersin.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of non-volatile and polar compounds like 3-phenanthryl hydrogen sulfate. A reversed-phase HPLC method using a C18 column is commonly employed for the separation of aromatic compounds. core.ac.ukresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid to ensure good peak shape. core.ac.ukcopernicus.org

Detection is achieved using a UV/Vis or Diode Array Detector (DAD). The phenanthrene (B1679779) moiety of the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection. scirp.orghpst.cz A DAD offers the advantage of acquiring the full UV-Vis spectrum for the analyte peak, which aids in peak identification and purity assessment. A simple, accurate, and selective HPLC-UV method can be developed for quantitative determination. core.ac.ukresearchgate.net

Table 1: Representative HPLC-UV Method Parameters for Aromatic Compound Analysis This table presents typical starting conditions for method development based on the analysis of similar aromatic compounds.

| Parameter | Value/Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar aromatic compounds. core.ac.uk |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) | A common solvent system for reversed-phase chromatography offering a wide polarity range. core.ac.ukresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for analytical scale columns, balancing analysis time and separation efficiency. core.ac.ukdiva-portal.org |

| Detection | UV at ~254 nm or DAD Scan | The phenanthrene ring system exhibits strong absorbance in this region of the UV spectrum. hpst.cz |

| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |

| Column Temp. | Ambient or 30-40 °C | Temperature control can improve peak shape and run-to-run reproducibility. |

Direct analysis of highly polar and non-volatile compounds like 3-phenanthryl hydrogen sulfate by Gas Chromatography (GC) is generally not feasible. The sulfate group makes the molecule thermally labile, causing it to decompose in the hot GC injection port rather than volatilizing. researchgate.netsci-hub.se Therefore, a derivatization step is mandatory to cleave the sulfate group and convert the resulting phenanthrol into a more volatile and thermally stable derivative. mdpi.comnih.gov

Several strategies exist for the analysis of sulfate conjugates by GC-MS:

Two-Step Deconjugation and Derivatization: This is a common approach where the sulfate group is first cleaved, followed by derivatization of the resulting hydroxyl group. researchgate.net

Solvolysis: This chemical hydrolysis method involves heating the sample in an acidified organic solvent (e.g., ethyl acetate) to break the sulfate ester bond. nih.gov

Silylation: After solvolysis, the freed hydroxyl group of the phenanthrol is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a volatile trimethylsilyl (B98337) (TMS) ether. mdpi.comnih.gov

Simultaneous Deconjugation and Derivatization: Newer protocols allow for the cleavage of the sulfate and derivatization to occur in a single step, simplifying the workflow. researchgate.netmdpi.com This can sometimes be achieved with specific silylating reagents under harsh conditions, though optimization is critical. nih.gov

The choice of derivatization strategy can impact reaction efficiency and the potential for side-product formation. nih.gov While GC-MS can provide excellent structural information, the necessity of derivatization adds complexity and potential sources of error to the analytical workflow compared to direct analysis by LC-MS. researchgate.netsci-hub.se

High-Performance Liquid Chromatography (HPLC) with UV/Vis or Diode Array Detection

Hyphenated Techniques for Enhanced Detection and Quantification

To achieve higher sensitivity and selectivity, chromatographic systems are often coupled with mass spectrometers. frontiersin.orgnih.gov These hyphenated techniques are particularly powerful for analyzing trace levels of compounds in complex environmental or synthetic matrices. nih.gov

HPLC coupled with Mass Spectrometry (HPLC-MS) offers superior selectivity and sensitivity compared to HPLC-UV. nih.gov For a sulfated compound like 3-phenanthryl hydrogen sulfate, Electrospray Ionization (ESI) is the most suitable ionization source. mdpi.com

Method development focuses on the following:

Ionization Mode: Analysis is typically performed in negative ion mode (ESI-), as the sulfate group readily loses a proton to form a stable negative ion, [M-H]⁻. mdpi.com The molecular formula of 3-phenanthryl hydrogen sulfate is C₁₄H₁₀O₄S, giving it a molecular weight of approximately 274.29 g/mol . nih.gov The primary ion observed in the mass spectrum would therefore be the deprotonated molecule at an m/z of 273.0.

Source Parameters: Optimization of ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate is crucial to maximize the generation of the target ion and its transmission into the mass analyzer.

Fragmentation: In-source fragmentation can sometimes be induced to generate characteristic product ions for identification purposes. For 3-phenanthryl hydrogen sulfate, a common fragmentation pathway would be the loss of the SO₃ group (80 Da), yielding a phenoxide anion fragment.

For definitive confirmation and the most sensitive quantification, Ultra-High Performance Liquid Chromatography coupled to a tandem mass spectrometer (UPLC-ESI-MS/MS) is the gold standard. copernicus.orgmdpi.com UPLC systems use columns with smaller particles (<2 µm), allowing for faster separations and higher resolution than conventional HPLC. mdpi.comnih.gov

In MS/MS analysis, a specific precursor ion (e.g., the [M-H]⁻ ion of 3-phenanthryl hydrogen sulfate at m/z 273.0) is selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces chemical noise. copernicus.org

For 3-phenanthryl hydrogen sulfate, characteristic fragment ions would include the hydrogen sulfate anion (HSO₄⁻) at m/z 97 and/or the sulfite (B76179) radical anion (•SO₃⁻) at m/z 80. copernicus.orgcopernicus.org The development of a UPLC-ESI-MS/MS method enhances the reliable identification and quantification of target compounds. copernicus.org

Table 2: Typical UPLC-ESI-MS/MS Method Parameters for Organosulfate Analysis This table outlines representative parameters for method development, based on established methods for similar organosulfate compounds.

| Parameter | Value/Condition | Rationale |

| Column | Reversed-Phase (e.g., ACQUITY UPLC BEH C18, HSS T3, 1.7 µm) | Sub-2µm particle columns provide high efficiency and resolution suitable for complex samples. copernicus.orgmdpi.com |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol/Acetonitrile | Acidified mobile phase promotes better peak shapes and ionization efficiency. copernicus.orgcopernicus.org |

| Gradient | Short gradient from low to high organic content (e.g., 5-95% B in 5 min) | UPLC allows for rapid gradient elution, significantly reducing run times. nih.govnih.gov |

| Ionization Mode | ESI Negative (ESI-) | Optimal for forming negative ions from sulfated compounds. mdpi.com |

| MRM Transition 1 | m/z 273.0 → m/z 97 (HSO₄⁻) | Precursor to product ion transition for quantification (Quantifier). copernicus.org |

| MRM Transition 2 | m/z 273.0 → m/z 80 (SO₃⁻) | A secondary transition for confirmation (Qualifier). copernicus.org |

HPLC-Mass Spectrometry (HPLC-MS) Method Development

Sample Preparation and Matrix Effects in Environmental and Synthetic Samples

The analysis of 3-phenanthryl hydrogen sulfate in complex matrices like industrial wastewater, soil extracts, or crude synthetic mixtures is often challenged by the presence of interfering compounds. nih.govmdpi.com Effective sample preparation is critical to remove these interferences, concentrate the analyte, and improve the reliability of the analysis. frontiersin.orgepa.gov

Sample Preparation Techniques: The most common technique for cleaning up aqueous environmental samples and isolating polar organic compounds is Solid-Phase Extraction (SPE). nih.govresearchgate.net

SPE Procedure: A typical SPE procedure involves four steps:

Conditioning: The sorbent (e.g., C18 or a polymeric reversed-phase) is activated with a solvent like methanol, followed by equilibration with water. researchgate.net

Loading: The sample is passed through the SPE cartridge, where 3-phenanthryl hydrogen sulfate is retained on the sorbent via hydrophobic interactions. researchgate.net

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove hydrophilic impurities and salts that were retained. researchgate.net

Elution: The target analyte is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methanol. researchgate.net This eluate can then be evaporated and reconstituted in the mobile phase for analysis.

Another technique, particularly for solid samples or those with high organic content, is QuEChERS (Quick, Easy,Cheap, Effective, Rugged, and Safe). This method involves an extraction with a solvent (e.g., acetonitrile) and partitioning salts (e.g., magnesium sulfate), followed by a dispersive SPE (dSPE) cleanup step to remove matrix components like lipids or pigments. chromatographyonline.com

Matrix Effects: When using ESI-MS, co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. mdpi.comresearchgate.net This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification. mdpi.com Matrix effects are a significant concern in the analysis of complex environmental samples. researchgate.net

Strategies to mitigate matrix effects include:

Optimized Sample Cleanup: Thorough sample preparation using techniques like SPE is the first line of defense. nih.gov

Chromatographic Separation: Improving the chromatographic resolution to separate the analyte from interfering matrix components.

Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, though this may compromise detection limits.

Calibration Strategies: Using matrix-matched calibration standards or an isotopically labeled internal standard (e.g., ¹³C- or ³⁴S-labeled 3-phenanthryl hydrogen sulfate) can effectively compensate for matrix effects. ncsu.edu

Validation of Analytical Methods: Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)

An example of a validated High-Pressure Liquid Chromatography (HPLC) method with Diode-Array Detection (DAD) for the determination of phenanthrene in surface water samples demonstrates the key validation parameters. ndpublisher.in This method involved a liquid-liquid extraction (LLE) for sample preparation, followed by HPLC-DAD analysis. ndpublisher.in

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method.

In a study on phenanthrene analysis in surface water, accuracy was evaluated by spiking the water samples at three different concentration levels. ndpublisher.in The recovery of phenanthrene was found to be within the range of 71.02% to 89.74%. ndpublisher.in For regulatory purposes, recovery values are typically expected to be within a range of 70% to 120%.

Table 1: Accuracy (Recovery) of Phenanthrene in Spiked Water Samples

| Spiking Level (µg/L) | Mean Recovery (%) |

|---|---|

| Low | 71.02 |

| Medium | 80.50 |

This table is based on data for phenanthrene from a study on PAHs in surface water and serves as an example. ndpublisher.in

Precision

Precision is the measure of the agreement among a series of measurements of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

For the analysis of phenanthrene, the precision of the method was confirmed by low relative standard deviation values, which were all below 11%. ndpublisher.in This indicates a high degree of precision for the analytical method.

Table 2: Precision (RSD) of Phenanthrene Analysis

| Spiking Level (µg/L) | Intra-day RSD (%) | Inter-day RSD (%) |

|---|---|---|

| 0.1 | 4.87 | 6.21 |

| 0.5 | 3.05 | 4.98 |

This table is based on data for phenanthrene from a study on PAHs in surface water and serves as an example. ndpublisher.in

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of accuracy and precision.

The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N) of the analytical instrument's response, typically with an S/N of 3 for LOD and 10 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

In the validated method for phenanthrene in water, the LOD and LOQ were established, demonstrating the sensitivity of the method for detecting low concentrations of the analyte. ndpublisher.in

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Phenanthrene

| Parameter | Value (µg/L) |

|---|---|

| Limit of Detection (LOD) | 0.1 - 1.5 |

This table is based on data for phenanthrene from a study on PAHs in surface water and serves as an example. ndpublisher.in The ranges reflect variations for different PAHs in the study.

Advanced Biochemical and Enzymatic Studies of 3 Phenanthryl Hydrogen Sulfate Mechanistic and Structural Focus

Enzymology of Sulfotransferase-Mediated Phenanthrene (B1679779) Sulfation

Sulfation is a critical phase II metabolic reaction that plays a significant role in the detoxification of a wide array of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. acs.orgnumberanalytics.com This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group (SO3-) from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the substrate. acs.orguniprot.org The resulting sulfate (B86663) conjugate, such as 3-phenanthryl hydrogen sulfate, is generally more water-soluble and readily excretable from the body. numberanalytics.comacs.org In some instances, however, sulfation can lead to the bioactivation of procarcinogens. acs.orgnih.gov

The enzymatic process begins with the binding of the PAPS cofactor to the SULT enzyme, which often induces a conformational change that prepares the active site for the acceptor substrate (e.g., a hydroxylated phenanthrene metabolite). plos.orgrcsb.org Following substrate binding, the enzyme facilitates the nucleophilic attack of the substrate's hydroxyl group on the sulfur atom of PAPS, leading to the transfer of the sulfonate group and the formation of the sulfated product and 3'-phosphoadenosine-5'-phosphate (PAP). oup.com

Characterization of Specific Sulfotransferase Enzymes (SULTs) Involved

The human SULT1 family is primarily responsible for the sulfonation of phenolic compounds, and the SULT1A1 isoform is recognized as a key enzyme in the metabolism of phenanthrene and other PAHs. nih.govplos.org SULT1A1 is the most abundant SULT in the human liver and exhibits broad substrate specificity for small phenolic compounds, drugs, and various xenobiotics. uniprot.orgnih.gov

Research has demonstrated that SULT1A1 is the major isoform in human lung cells capable of sulfonating catechol metabolites of PAHs, such as benzo[a]pyrene-7,8-catechol, thereby intercepting their redox cycling which can generate genotoxic reactive oxygen species. nih.gov Studies on the metabolism of phenanthrene-9,10-quinone, an oxygenated derivative of phenanthrene, in human hepatoma (HepG2) cells have also implicated SULT1A1 in its detoxification. acs.org The enzyme catalyzes the O-mono-sulfonation of phenanthrene-9,10-catechol, a reduced metabolite of the quinone. acs.org While SULT1A1 is the principal enzyme, other isoforms like SULT1A3 and SULT1E1 have also been shown to sulfate related compounds, though often with different efficiencies. nih.gov

In other organisms, such as the white rot fungus Pleurotus ostreatus, aryl sulfotransferase activity has been detected in microsomal fractions, indicating a role for these enzymes in phenanthrene degradation within fungal systems. rsc.org

Enzyme Kinetics and Substrate Specificity Studies

The substrate specificity of SULT1A1 is broad, allowing it to act on a diverse range of phenolic substrates. acs.orggriffith.edu.au This promiscuity is attributed to a flexible and highly hydrophobic active site that can accommodate various molecular shapes. oup.comgriffith.edu.aunih.gov SULT1A1 generally prefers simple phenolic substrates, while the closely related SULT1A3 isoform shows a preference for catecholamines like dopamine. acs.orgacs.org

Kinetic studies reveal that SULT1A1 can exhibit substrate inhibition at high concentrations of its preferred small molecule substrates, such as p-nitrophenol. nih.govnih.gov This phenomenon is explained by the binding of a second substrate molecule in a non-productive orientation within the spacious active site, which impedes catalysis. plos.orgnih.gov

| Enzyme Variant | Substrate | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) |

| SULT1A11 (Wild Type) | B[a]P-7,8-catechol | 0.4 ± 0.1 | 14.0 ± 0.7 | 35 |

| SULT1A13 (Thermostable) | B[a]P-7,8-catechol | 0.5 ± 0.1 | 8.0 ± 0.4 | 16 |

| Kinetic parameters for the sulfonation of B[a]P-7,8-catechol by SULT1A1 variants. Data sourced from Zhang, et al. (2012). nih.gov |

The data indicate that SULT1A1 efficiently catalyzes the sulfonation of this PAH-derived catechol. The catalytic efficiency (kcat/Km) of the wild-type enzyme (SULT1A11) is approximately double that of the SULT1A13 variant for this substrate. nih.gov Such kinetic analyses are crucial for understanding the relative importance of sulfonation in the detoxification pathways of various phenanthrene metabolites.

Structural Biology of Enzymes Interacting with Phenanthrene Sulfates

Understanding the three-dimensional structure of enzymes that metabolize phenanthrene provides a molecular blueprint for their function, specificity, and mechanism. Techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are pivotal in this endeavor, allowing researchers to visualize enzyme-substrate interactions at an atomic level. acs.org

X-ray Crystallography and Cryo-EM Studies of Enzyme-Substrate Complexes

As of the current literature reviewed, no specific X-ray crystal or Cryo-EM structures of a sulfotransferase (SULT) in a direct complex with 3-phenanthryl hydrogen sulfate have been published. However, numerous high-resolution crystal structures of the key human enzyme, SULT1A1, have been solved in complex with the cofactor product PAP (3'-phosphoadenosine-5'-phosphate) and various acceptor substrates, including p-nitrophenol, 3-cyano-7-hydroxycoumarin, and estradiol. plos.orgrcsb.orgnih.govrcsb.org

These structures provide critical insights into the enzyme's architecture. SULT1A1 functions as a homodimer and possesses a large, L-shaped, and predominantly hydrophobic active site. plos.orggriffith.edu.au This structural feature is consistent with its ability to bind a wide array of lipophilic substrates, from small phenols to larger polycyclic compounds. oup.comgriffith.edu.au The binding of the PAPS cofactor induces an ordered conformational change, creating a flexible binding pocket that is "primed" for the acceptor substrate. plos.org The plasticity of the active site, particularly involving the movement of certain phenylalanine residues, allows the enzyme to adapt its shape to accommodate substrates of varying sizes and geometries, which is the molecular basis for its broad specificity. plos.orgnih.govnih.gov

Rational Design of Enzyme Modulators based on Mechanistic Understanding

The detailed structural and mechanistic knowledge of SULTs, particularly SULT1A1, provides a foundation for the rational design of specific modulators (inhibitors or activators). nih.govscholaris.ca Designing isoform-specific inhibitors is a significant challenge due to the promiscuity and structural similarities among SULT enzymes. scholaris.ca

One successful approach has been the identification of allosteric binding sites—sites distinct from the active site where a molecule can bind and modulate enzyme activity. For example, a specific allosteric binding site for non-steroidal anti-inflammatory drugs (NSAIDs) has been identified on SULT1A1. nih.gov The structure of this site, defined using NMR and confirmed by mutagenesis, provides a unique template for developing isoform-specific allosteric inhibitors. nih.govresearchgate.net These modulators could offer a way to selectively control the activity of SULT1A1 without affecting other SULT isoforms, which is valuable for both research purposes and potential therapeutic applications. nih.gov

Furthermore, sulfamate-based inhibitors, designed as active-site-directed irreversible inhibitors, have proven to be highly potent against steroid sulfatase (STS) and represent another avenue of rational design. bioscientifica.com The aryl O-sulphamate pharmacophore is a versatile motif that can be incorporated into various molecular scaffolds to target sulfatases and sulfotransferases. acs.orgbioscientifica.com

Mechanistic Elucidation of Sulfatase Activity on 3-Phenanthryl Hydrogen Sulfate

The reverse reaction, the hydrolysis of sulfate esters like 3-phenanthryl hydrogen sulfate back to the parent phenol (B47542), is catalyzed by enzymes known as sulfatases. acs.orgpnas.org These enzymes are crucial for various biological processes, including hormone regulation and the degradation of sulfated molecules. acs.org Arylsulfatases, which act on sulfated aromatic compounds, are a key subgroup. scirp.org

The catalytic mechanism of sulfatases is distinct from that of sulfotransferases and relies on a unique post-translational modification within the active site. A specific cysteine (or serine in some organisms) residue is oxidized to a Cα-formylglycine (fGly). acs.orgrsc.orgnih.gov This aldehyde-containing residue is essential for catalysis; without it, the enzyme is inactive. acs.orgnih.gov

Based on crystal structures of human arylsulfatase A (ASA) and kinetic studies, a detailed mechanism has been proposed: acs.orgnih.govpbworks.comnih.gov

Hydration of the Formylglycine: The fGly aldehyde in the active site is hydrated to form a geminal diol, -CH(OH)₂. nih.govpbworks.com

Nucleophilic Attack: One of the hydroxyl groups of the hydrated fGly acts as the nucleophile, attacking the sulfur atom of the bound sulfate ester substrate (e.g., 3-phenanthryl hydrogen sulfate). acs.orgacs.org

Formation of a Covalent Intermediate: This attack leads to the formation of a transient covalent enzyme-sulfate intermediate, with the release of the alcohol (e.g., 3-hydroxyphenanthrene). Key active site residues, such as lysine (B10760008) and histidine, stabilize the negatively charged sulfate group and protonate the leaving alcoholate. pbworks.comnih.gov

Hydrolysis and Regeneration: The second hydroxyl group of the original gem-diol facilitates the hydrolytic cleavage of the sulfate from the fGly residue, releasing inorganic sulfate. This step regenerates the aldehyde form of the fGly, preparing the enzyme for another catalytic cycle. nih.gov

This mechanism is supported by the crystal structure of an inactive arylsulfatase mutant in complex with a substrate analog, p-nitrocatechol sulfate, which captured the non-covalent interactions between the enzyme's active site residues and the substrate's sulfate group, mimicking a key intermediate state. pbworks.comnih.gov The design of mechanism-based inhibitors, such as cyclic phenyl sulfamates, leverages this catalytic pathway by forming irreversible covalent bonds with the active site, effectively inactivating the enzyme. nih.govnih.gov

Cellular and Subcellular Distribution of Sulfation/Desulfation Enzymes (Mechanistic Focus)

The metabolic fate of xenobiotics such as phenanthrene is intricately linked to the precise cellular and subcellular compartmentalization of the enzymes responsible for sulfation and desulfation. This spatial organization is critical for the efficient biotransformation, detoxification, and regulation of sulfated compounds. The enzymes that catalyze the addition of a sulfate group (sulfotransferases) and those that remove it (sulfatases) are strategically located within different cellular environments, reflecting their distinct mechanistic roles.

The sulfation pathway begins with the synthesis of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). oncotarget.com The enzymes responsible for its synthesis, PAPS synthases (PAPSS), exhibit a notable distribution. PAPSS1 is primarily localized to the nucleus, while PAPSS2 is predominantly found in the cytoplasm. oncotarget.com This separation suggests distinct roles, with nuclear sulfation being critical for specific regulatory processes, while cytoplasmic PAPS is readily available for the biotransformation of a wide array of substrates, including xenobiotics. oncotarget.com The PAPS produced in the cytoplasm can also be transported into the Golgi apparatus, where it is used for modifying macromolecules. oncotarget.com

Sulfotransferases (SULTs), the enzymes that transfer the sulfonate group from PAPS to a substrate, are broadly categorized into two main groups based on their location. oncotarget.com

Cytosolic Sulfotransferases: This superfamily of enzymes is responsible for the sulfation of small endogenous molecules and xenobiotics. oncotarget.comfrontiersin.org Given that phenanthrene is an exogenous compound, its sulfation to 3-phenanthryl hydrogen sulfate is mediated by these cytosolic SULTs. This cytoplasmic localization facilitates the modification of xenobiotics, increasing their water solubility and preparing them for excretion. oncotarget.com

Golgi-Apparatus-Bound Sulfotransferases: These membrane-bound enzymes are involved in the post-translational sulfation of endogenous macromolecules like proteins and glycosaminoglycans as they pass through the secretory pathway. oncotarget.comfrontiersin.org

Conversely, desulfation is carried out by sulfatases, a family of enzymes that hydrolyze sulfate esters. wikipedia.org These enzymes are found in various cellular compartments, allowing them to act on a diverse range of sulfated molecules. wikipedia.orgresearchgate.net Human sulfatases can be classified based on their subcellular localization and optimal pH:

Lysosomal Sulfatases: A significant number of sulfatases, including arylsulfatases A and B, are located in lysosomes. wikipedia.orgnih.gov These enzymes function optimally in the acidic environment of the lysosome and are primarily involved in the degradation of sulfated glycosaminoglycans and glycolipids. wikipedia.org

Non-Lysosomal Sulfatases: This group includes enzymes found in the endoplasmic reticulum (ER) and Golgi apparatus, such as arylsulfatases C through K. nih.gov They operate at a neutral pH and are involved in processes like steroid metabolism. researchgate.netnih.gov Steroid sulfatase (STS), for instance, is a membrane-bound enzyme that hydrolyzes steroid sulfates. wikipedia.org

Extracellular Sulfatases: Two key extracellular sulfatases, Sulf1 and Sulf2, are known to remodel the sulfation patterns of heparan sulfate proteoglycans on the cell surface. nih.govbiorxiv.org This activity modulates signaling pathways crucial for development and cell communication. nih.gov